molecular formula C13H16N2O4 B2429715 ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate CAS No. 121218-40-4

ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

Cat. No. B2429715
Key on ui cas rn: 121218-40-4
M. Wt: 264.281
InChI Key: LUIAZGKXCGSIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169925B2

Procedure details

Stir under N2 a solution of (2-cyano-4,5-dimethoxy-phenylamino)-acetic acid ethyl ester (0.124 g, 0.47 mmol) in tetrahydrofuran (6 mL) and add, dropwise, 1M potassium tert-butoxide in tetrahydrofuran (0.66 mL, 0.66 mmol). Stir for 1 h at ambient temperature and pour into ice/water. Extract with ethyl acetate, dry the extract over MgSO4, filter and concentrate under vacuum to a solid. Chromatograph on a Sep Pak silica gel cartridge (2 g) eluting with dichloromethane and then 2:1 heptane-ethyl acetate. Combine like fractions and concentrate to provide 61.9 mg (49%) of the title compound as a solid: MS 265(M+H).
Name
(2-cyano-4,5-dimethoxy-phenylamino)-acetic acid ethyl ester
Quantity
0.124 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.66 mL
Type
solvent
Reaction Step Four
Yield
49%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[CH2:5][NH:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH3:16])=[CH:9][C:8]=1[C:17]#[N:18])[CH3:2].CC(C)([O-])C.[K+]>O1CCCC1>[NH2:18][C:17]1[C:8]2[C:7](=[CH:12][C:11]([O:13][CH3:14])=[C:10]([O:15][CH3:16])[CH:9]=2)[NH:6][C:5]=1[C:4]([O:3][CH2:1][CH3:2])=[O:19] |f:1.2|

Inputs

Step One
Name
(2-cyano-4,5-dimethoxy-phenylamino)-acetic acid ethyl ester
Quantity
0.124 g
Type
reactant
Smiles
C(C)OC(CNC1=C(C=C(C(=C1)OC)OC)C#N)=O
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.66 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir for 1 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
add
EXTRACTION
Type
EXTRACTION
Details
Extract with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dry the
EXTRACTION
Type
EXTRACTION
Details
extract over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum to a solid
WASH
Type
WASH
Details
Chromatograph on a Sep Pak silica gel cartridge (2 g) eluting with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(NC2=CC(=C(C=C12)OC)OC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 61.9 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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